molecular formula C10H6O3 B1349344 Coumarin-6-carboxaldehyde CAS No. 51690-26-7

Coumarin-6-carboxaldehyde

Cat. No.: B1349344
CAS No.: 51690-26-7
M. Wt: 174.15 g/mol
InChI Key: RQCHYJGDSCWRSQ-UHFFFAOYSA-N
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Description

Coumarin-6-carboxaldehyde is an optical, antibacterial compound that has been shown to be effective against staphylococcus and other bacteria . It is used in the synthesis of thiosemicarbazide and as a red fluorescent dye .


Synthesis Analysis

Coumarin and its derivatives can be prepared in the laboratory . The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular formula of this compound is C10H6O3 . The coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .


Chemical Reactions Analysis

Coumarin and its derivatives have been intensively screened for different biological properties . The reaction of isatins with 1,2-dibromoalkanes afforded compound 31, and further reaction of 31 with NaN3 in DMF led to 1-(4-azidoalkyl)indoline-2,3-dione 32 .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 383.1±37.0 °C at 760 mmHg, and a flash point of 176.0±26.5 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Characterization

  • Novel Coumarin Compounds : Coumarin dyes derived from 1,4-diethyl-1,2,3,4-tetrahydro-7-hydroxyquinoxalin-6-carboxaldehyde exhibit brilliant fluorescence and high thermal stability, showcasing potential in various applications like dyes and pigments (Jagtap et al., 2009).

Biomedical Research

  • Cancer Chemoprevention : Studies on chemical constituents from Melicope lunu-ankenda, including coumarin derivatives, show significant inhibitory activity towards Epstein-Barr virus early antigen activation, suggesting potential in cancer chemoprevention (Ito et al., 2017).

  • Antioxidant Activity : Coumarin Schiff base complexes demonstrate potential antioxidant properties in both cell-free and in-vitro studies, indicating a role in mitigating oxidative stress-related damage (Datta et al., 2011).

  • Anticancer Activity : Synthesized coumarin substituted derivatives of benzothiazole exhibit significant anti-breast cancer activity, highlighting the therapeutic potential of coumarin compounds in oncology (Kini et al., 2012).

  • Fungicidal Agents : Novel coumarin 7-carboxamide/sulfonamide derivatives exhibit potent fungicidal activity against phytopathogenic fungi, showing potential in agricultural and pharmaceutical applications (Zhang et al., 2022).

  • Diabetes Management : Coumarin shows efficacy in altering carbohydrate metabolic key enzymes, reducing plasma glucose levels in diabetic rats, suggesting its use in diabetes management (Pari & Rajarajeswari, 2009).

Chemical and Material Sciences

  • Fluorescent Probes : Anthracene appended coumarin derivative is a Cr(III) selective turn-on fluorescent probe, useful for living cell imaging and speciation studies (Guha et al., 2012).

Pharmacological and Therapeutic Applications

  • Versatile Bioactive Compounds : Coumarins, including coumarin-6-carboxaldehyde, are extensively studied for their diverse biological activities. They have been used in various pharmacological applications, such as anticoagulants, anticancer, and antineurodegenerative agents. Coumarin derivatives are also investigated for their potential in antioxidant, antibacterial, antifungal, antiviral, antiparasitic, anti-inflammatory, analgesic, antidiabetic, and antidepressive activities, among others (Peng et al., 2013).
  • Medicinal Chemistry : Coumarin compounds, including this compound derivatives, play a significant role in medicinal chemistry, being used in treating various diseases. They are key in the development of new drugs due to their ability to interact with different enzymes and receptors. Their versatility allows for use in multiple therapeutic areas, including the development of supramolecular medicinal agents and diagnostic probes (Borges et al., 2005).

Safety and Hazards

It is recommended to avoid ingestion and inhalation of Coumarin-6-carboxaldehyde . It should not get in eyes, on skin, or on clothing. The container should be kept tightly closed .

Future Directions

The attention is being paid to agents for which practical applications in the detection of biologically important species may be found . The coumarin skeleton can be foresighted as a privileged scaffold for the design and synthesis of pharmacologically active compounds .

Biochemical Analysis

Biochemical Properties

Coumarin-6-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound interacts with cytochrome P450 enzymes, influencing the metabolism of other compounds . These interactions highlight the compound’s potential in modulating biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth and improving neurological function . At high doses, this compound can cause toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with metabolic enzymes and signaling proteins, while in the nucleus, it can influence gene expression by binding to DNA and transcription factors . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-oxochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCHYJGDSCWRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370977
Record name Coumarin-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51690-26-7
Record name Coumarin-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2H-chromene-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Oxo-3-benzyl-4-methyl-7-hydroxyl-2H-1-benzopyrane (512 mg, Example 1) and HMTA (140 mg) are mixed in TFA (5 mL). The reaction mixture is heated at reflux overnight. The solvent is removed under reduced pressure. The residue is purified over silica gel column (Hexanes:EtOAc, 85:15) to afford the desired 8-formyl coumarin (107 mg) and 6-formyl coumarin derivative (35 mg).
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methylcoumarin (400 mg, 2.50 mmol) was dissolved in 1.0 mL of diethyl ether, 1.0 mL of acetic acid, and 1.0 mL of water. After addition of ceric ammonium nitrate (5.5 g, 1.0 mmol) at room temperature, the reaction mixture was stirred at 100° C. for 1 h. The resulting mixture was diluted with water, and the solution was extracted with ethyl acetate. The extract was washed with water, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=75/25 to 50/50) to obtain the title compound as a pale yellow powder (80 mg, 18%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ceric ammonium nitrate
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde in the synthesis of antimicrobial compounds?

A: Coumarin derivatives, including 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde, are known to exhibit diverse biological activities, including antimicrobial properties. This specific derivative possesses a reactive aldehyde group, making it a suitable building block for constructing more complex heterocyclic systems like 2-iminochromenes and chromenopyridines. The researchers aimed to leverage this reactivity to synthesize novel compounds and evaluate their potential as antimicrobial agents [].

Q2: Does the study provide any insights into the Structure-Activity Relationship (SAR) concerning the 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde moiety and the observed antimicrobial activity?

A: While the study primarily focuses on the overall synthesized structures (2-iminochromenes and chromenopyridines), it does highlight that the synthesized compounds exhibited varying degrees of antibacterial and antifungal activity. This suggests that the presence and modification of the 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde moiety within the final structures contribute to the observed activity. Specifically, the study mentions that a 3D pharmacophore model was generated to understand the structural requirements for antibacterial activity []. Further analysis of this model, in conjunction with the activity data, could potentially reveal specific SAR trends related to this coumarin derivative.

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